molecular formula C16H13Cl2NO3 B5020552 N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5020552
M. Wt: 338.2 g/mol
InChI Key: DHVRKSMNGFLWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications, particularly in cancer treatment.

Mechanism of Action

N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments, including its high potency and specificity for JAK inhibition. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including its use in combination with other drugs for cancer treatment, its potential as a therapeutic agent for autoimmune diseases, and its use in the study of signaling pathways involved in various physiological processes. Further research is needed to fully understand the potential of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form this compound. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neuroscience. It has been shown to inhibit the activity of Janus kinases (JAKs), which play a crucial role in signaling pathways involved in cell growth and differentiation. This compound has also been shown to modulate the activity of other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-12-3-1-10(7-13(12)18)9-19-16(20)11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVRKSMNGFLWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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